
(R)-Dtb-siphox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Dtb-siphox is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound’s structure includes a phosphorus atom bonded to a chiral center, which plays a crucial role in its activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dtb-siphox typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as di-tert-butylphosphine and a suitable chiral auxiliary.
Formation of Phosphine Oxide: The di-tert-butylphosphine is oxidized to form di-tert-butylphosphine oxide.
Chiral Auxiliary Attachment: The chiral auxiliary is then attached to the phosphine oxide through a series of reactions, including nucleophilic substitution and reduction.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Dtb-siphox in high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-Dtb-siphox may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: ®-Dtb-siphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: ®-Dtb-siphox can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Dtb-siphox typically yields phosphine oxides, while reduction can produce various reduced phosphorus compounds.
科学的研究の応用
®-Dtb-siphox has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: ®-Dtb-siphox is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.
作用機序
The mechanism of action of ®-Dtb-siphox involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, creating a chiral environment that facilitates asymmetric transformations. The molecular targets include various metal catalysts, and the pathways involved often pertain to enantioselective reactions where the chiral ligand induces the formation of one enantiomer over the other.
類似化合物との比較
(S)-Dtb-siphox: The enantiomer of ®-Dtb-siphox, used in similar applications but with opposite chiral properties.
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high efficiency and selectivity.
DIPAMP: A chiral diphosphine ligand used in hydrogenation reactions.
Uniqueness: ®-Dtb-siphox is unique due to its high enantioselectivity and versatility in various catalytic processes. Compared to similar compounds, it often provides better yields and selectivities in specific reactions, making it a valuable tool in asymmetric synthesis.
特性
分子式 |
C48H60NOP |
|---|---|
分子量 |
698.0 g/mol |
IUPAC名 |
bis(3,5-ditert-butylphenyl)-[(3R)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
InChI |
InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m1/s1 |
InChIキー |
FMGYAZLRTVWJGN-QSCHNALKSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



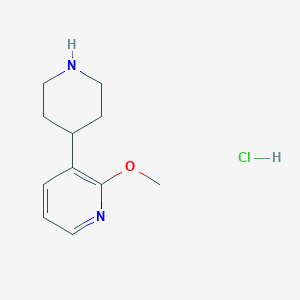

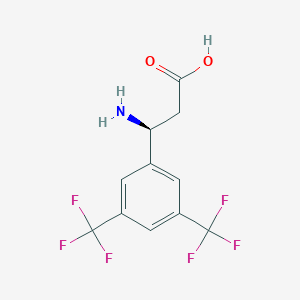
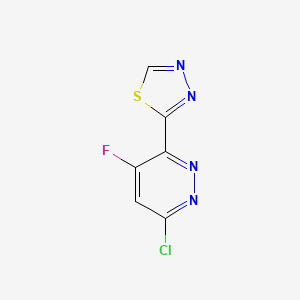
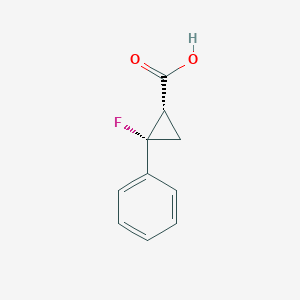
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
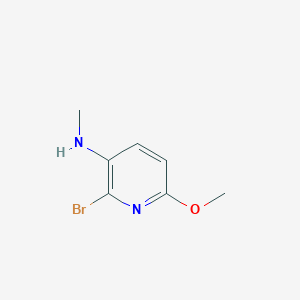
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)

![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
